molecular formula C17H22N2OS B2404490 1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone CAS No. 536701-69-6

1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone

Cat. No. B2404490
M. Wt: 302.44
InChI Key: CAZQVDMSEGKJPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of indole-based compounds that have been extensively studied for their pharmacological properties.

Detailed Synthesis Method

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone involves the reaction of 2-methyl-1H-indole-3-thiol with 1-azepan-1-yl-ethanone in the presence of a suitable reagent.", "Starting Materials": [ "2-methyl-1H-indole-3-thiol", "1-azepan-1-yl-ethanone" ], "Reaction": [ "To a solution of 2-methyl-1H-indole-3-thiol (1.0 g, 6.2 mmol) in dry THF (20 mL) under nitrogen, 1.5 equiv. of NaH (60% dispersion in mineral oil, 0.62 g, 15.5 mmol) is added at 0°C. The mixture is stirred for 30 min at 0°C and then 1-azepan-1-yl-ethanone (1.2 g, 7.4 mmol) is added dropwise. The reaction mixture is stirred at 0°C for 2 h and then allowed to warm to room temperature. The reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 × 20 mL). The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate, 8:2) to afford the desired product as a white solid (1.1 g, 70% yield).", ] }

Mechanism Of Action

The exact mechanism of action of 1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. It has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II.

Biochemical And Physiological Effects

1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic genes. It has also been shown to inhibit the migration and invasion of cancer cells. In neuroscience, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In immunology, it has been shown to modulate the activity of immune cells, such as T cells and macrophages.

Advantages And Limitations For Lab Experiments

One of the advantages of 1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is its potential therapeutic applications in various fields. It has shown promising results in preclinical studies, and further research is needed to determine its clinical efficacy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone. One direction is to further investigate its potential therapeutic applications in cancer research, neuroscience, and immunology. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its clinical efficacy and safety. Additionally, further research is needed to optimize its synthesis method and improve its solubility for in vivo administration.

Scientific Research Applications

1-(azepan-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been studied for its potential role in treating neurodegenerative disorders, such as Alzheimer's disease. In immunology, it has been studied for its potential immunomodulatory effects.

properties

IUPAC Name

1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2OS/c1-13-17(14-8-4-5-9-15(14)18-13)21-12-16(20)19-10-6-2-3-7-11-19/h4-5,8-9,18H,2-3,6-7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZQVDMSEGKJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401329043
Record name 1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816739
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone

CAS RN

536701-69-6
Record name 1-(azepan-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401329043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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